molecular formula C7H2ClF2NO3 B13902438 2,5-Difluoro-4-nitrobenzoyl chloride

2,5-Difluoro-4-nitrobenzoyl chloride

Cat. No.: B13902438
M. Wt: 221.54 g/mol
InChI Key: DCFRYHJISLSBPS-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms and a nitro group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,5-Difluoro-4-nitrobenzoyl chloride typically involves the nitration of 2,5-difluorobenzoyl chloride. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-4-nitrobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for research purposes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-nitrobenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-nitrobenzoyl chloride is unique due to the presence of both fluorine and nitro substituents on the benzene ring. This combination imparts distinct electronic properties, making it a valuable reagent in organic synthesis and industrial applications .

Properties

Molecular Formula

C7H2ClF2NO3

Molecular Weight

221.54 g/mol

IUPAC Name

2,5-difluoro-4-nitrobenzoyl chloride

InChI

InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-5(10)6(11(13)14)2-4(3)9/h1-2H

InChI Key

DCFRYHJISLSBPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(=O)Cl

Origin of Product

United States

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